N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide
Overview
Description
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide, also known as BMS-986165, is a small molecule inhibitor that is being developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. It belongs to the class of Janus kinase inhibitors, which target the JAK-STAT signaling pathway that plays a crucial role in immune cell activation and inflammation.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide is a selective inhibitor of the JAK1 and TYK2 kinases, which are involved in the activation of immune cells and the production of pro-inflammatory cytokines. By inhibiting these kinases, this compound can reduce the activation of immune cells and the production of cytokines, leading to a reduction in inflammation. This mechanism of action is similar to other JAK inhibitors such as tofacitinib and baricitinib.
Biochemical and physiological effects:
This compound has been shown to effectively inhibit the JAK1 and TYK2 kinases in vitro and in vivo. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-12, and IFNγ. In a phase 2 clinical trial for psoriasis, this compound was shown to significantly improve skin clearance compared to placebo. However, it is important to note that JAK inhibitors can also have off-target effects and may increase the risk of infections and malignancies.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has a high selectivity for JAK1 and TYK2 kinases, which makes it a useful tool for studying the JAK-STAT signaling pathway. However, it is important to note that JAK inhibitors can have off-target effects and may affect other signaling pathways. Additionally, the synthesis of this compound is not very efficient, which may limit its availability for lab experiments.
Future Directions
There are several future directions for the development of N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide. One direction is to evaluate its efficacy and safety in other autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential for combination therapy with other immunomodulatory agents. Furthermore, the development of more efficient synthesis methods and analogs of this compound may increase its availability and improve its pharmacological properties. Lastly, the long-term safety and efficacy of JAK inhibitors need to be further evaluated in clinical trials.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, rheumatoid arthritis, and lupus. It has been shown to inhibit the JAK1 and TYK2 kinases, which are involved in the activation of immune cells and the production of pro-inflammatory cytokines. In a phase 2 clinical trial for psoriasis, this compound was shown to significantly improve skin clearance compared to placebo. It is currently being evaluated in phase 3 clinical trials for psoriasis and lupus.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-cyano-2-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c1-9-6-11(16)3-5-14(9)19-15(20)12-4-2-10(8-18)7-13(12)17/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHPITFYOCDLGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.